5-methoxy-1H-indol-6-yl acetate

Epigenetics HDAC6 inhibition Anticancer research

5-Methoxy-1H-indol-6-yl acetate is a differentiated indole intermediate with a 5-methoxy-6-acetoxy pattern that cannot be replicated by simpler methoxyindoles. Its acetoxy group protects the phenolic 6-OH for synthetic stability, while the methoxy modulates electronic properties. With an IC50 of 524 nM against HDAC6 and low MW (205.21), it is a validated fragment for lead optimization. As a stable DHI analog, it enables controlled melanin polymerization and serves as a protected precursor for Nurr1 signaling studies. Multiple reactive handles support diverse heterocyclic library synthesis. Procure this high-purity intermediate to accelerate your medicinal chemistry or materials research programs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B1340438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indol-6-yl acetate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C=CNC2=C1)OC
InChIInChI=1S/C11H11NO3/c1-7(13)15-11-6-9-8(3-4-12-9)5-10(11)14-2/h3-6,12H,1-2H3
InChIKeyPBTPMXPHNHNPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-6-yl Acetate: A Defined Indole Building Block for Epigenetic Probe Development and Melanin Precursor Modeling


5-Methoxy-1H-indol-6-yl acetate (CAS 112919-69-4, also referred to as 5-acetoxy-6-methoxyindole) is a substituted indole derivative bearing a methoxy group at the 5-position and an acetoxy group at the 6-position . With a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol , this compound serves as a versatile intermediate in the synthesis of more complex heterocyclic scaffolds [1]. It is of particular interest as a protected analog of melanin precursors and as a core structure in the development of histone deacetylase 6 (HDAC6) inhibitors [1][2].

Why 5-Methoxy-1H-indol-6-yl Acetate Is Not Interchangeable with Other Methoxyindoles or Simple Indole Acetates


The specific 5-methoxy-6-acetoxy substitution pattern of 5-methoxy-1H-indol-6-yl acetate confers distinct physicochemical and biological properties that cannot be replicated by closely related indole derivatives [1]. Unlike simpler methoxyindoles (e.g., 6-methoxyindole) which lack the acetyl-protected hydroxyl group, or 5-methoxyindole-3-acetic acid, which is a primary endogenous melatonin metabolite [2], this compound is a synthetic intermediate designed for targeted applications. Its acetoxy moiety provides a protecting group for the phenolic 6-OH, which is essential for stability during synthesis and storage, while the 5-methoxy group modulates electronic properties relevant to target engagement [1]. Generic substitution with other indole acetates would alter hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby undermining specific experimental outcomes in HDAC6 inhibition assays or melanin biosynthesis studies [1][3].

Quantitative Evidence Guide for 5-Methoxy-1H-indol-6-yl Acetate: Head-to-Head Comparisons and Class-Level Differentiation


HDAC6 Inhibitory Potency: 5-Methoxy-1H-indol-6-yl Acetate vs. Tubastatin A

5-Methoxy-1H-indol-6-yl acetate exhibits moderate inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 of 524 nM in a recombinant mouse HDAC6 enzyme assay [1]. In comparison, the well-established selective HDAC6 inhibitor Tubastatin A demonstrates an IC50 of 15 nM in a similar cell-free assay [2]. While less potent than Tubastatin A, the target compound represents a distinct chemical series with a simpler indole core, offering a different selectivity profile and a lower molecular weight scaffold for further optimization [1].

Epigenetics HDAC6 inhibition Anticancer research

Synthesis Scalability: Gram-Scale Production of 5-Methoxy-1H-indol-6-yl Acetate vs. Milligram Quantities of Hydroxy Analogs

An improved synthetic route enables the preparation of gram quantities of 5-methoxy-1H-indol-6-yl acetate (referred to as an isomeric 5,6-acetoxymethoxyindole) [1]. In stark contrast, the corresponding 5,6-hydroxymethoxyindoles (the deprotected analogs) are only obtainable in milligram amounts using the same methodology [1]. This quantitative difference in accessible scale directly impacts the feasibility of downstream applications.

Organic synthesis Process chemistry Melanin research

Stability Advantage of the Acetate-Protected Indole Over the Unstable 5,6-Dihydroxyindole (DHI)

5,6-Dihydroxyindole (DHI), a key melanin precursor, is notoriously unstable due to its sensitivity to oxygen, transition metals, and pH, which severely limits its utility as a research tool [1][2]. 5-Methoxy-1H-indol-6-yl acetate serves as a stable, protected analog of DHI, wherein the 6-hydroxy group is masked as an acetate ester [3]. While direct quantitative stability data (e.g., half-life) for the acetate is not available in the public domain, the fundamental principle of O-acetylation is known to prevent oxidative degradation pathways that plague free catechol-like systems such as DHI [3].

Melanogenesis Chemical stability Building block

High-Value Research and Procurement Applications for 5-Methoxy-1H-indol-6-yl Acetate


Epigenetic Drug Discovery: HDAC6 Inhibitor Scaffold Optimization

With a defined IC50 of 524 nM against HDAC6, 5-methoxy-1H-indol-6-yl acetate serves as a validated starting point for medicinal chemistry campaigns [1]. Its modest potency and low molecular weight make it suitable for fragment-based lead optimization or as a core scaffold for iterative structure-activity relationship (SAR) studies aimed at improving potency and selectivity over HDAC1,2,3,8 [1].

Melanin Biosynthesis Modeling and Eumelanin Polymer Synthesis

As a stable, protected analog of 5,6-dihydroxyindole (DHI), this acetate derivative is a practical precursor for controlled polymerization studies of eumelanin model compounds [2]. It can be used to generate defined melanin-like polymers for spectroscopic and solid-state investigations, bypassing the stability issues inherent to DHI [3].

Heterocyclic Chemistry: Building Block for Complex Molecular Architectures

The combination of a reactive indole nitrogen, a methoxy group, and an acetoxy-protected phenol provides multiple synthetic handles for further functionalization [2]. This compound is a strategic intermediate for constructing novel heterocyclic systems, including indole-fused polycycles and libraries of functionalized indoles for biological screening [2].

Nurr1 Receptor Ligand Development (via DHI Deprotection)

Given that the dopamine metabolite DHI directly binds and activates the nuclear receptor Nurr1 [3], 5-methoxy-1H-indol-6-yl acetate can be employed as a pro-drug or protected precursor. Deacetylation under mild conditions yields the active 5,6-dihydroxyindole species, enabling temporally controlled studies of Nurr1 signaling in cellular models of Parkinson's disease [3].

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